3-Methoxycyclobutanecarboxylic acid
Overview
Description
3-Methoxycyclobutanecarboxylic acid: is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methoxy-substituted cyclobutanes with carbon dioxide in the presence of a base, followed by acidification to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: 3-Methoxycyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of 3-Methoxycyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Hydroxycyclobutanecarboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding capabilities and reactivity.
3-Methoxycyclopentanecarboxylic acid: Has a larger ring size, which affects its conformational flexibility and reactivity.
Uniqueness: 3-Methoxycyclobutanecarboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on a cyclobutane ring. This combination of functional groups and ring strain imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methoxycyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRADZEMZRCCINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629079, DTXSID901269743 | |
Record name | 3-Methoxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Methoxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-03-1, 1408076-05-0 | |
Record name | 3-Methoxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Methoxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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